molecular formula C17H19N5O5 B607105 Diazoluminolmelanin CAS No. 126815-81-4

Diazoluminolmelanin

Cat. No.: B607105
CAS No.: 126815-81-4
M. Wt: 373.36
InChI Key: RJGOMFVTRMUHDP-FJXQXJEOSA-N
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Description

Diazoluminolmelanin is a synthetic luminescent biopolymer.

Chemical Reactions Analysis

Current Limitations in Available Literature

The search results focus on:

  • Methane combustion mechanisms
  • Epoxy polymerization
  • Silica particle reactivity
  • General reaction types/optimization methods
  • Educational lab experiments 12

No peer-reviewed studies, synthesis protocols, or spectral data for diazoluminolmelanin were identified in these sources.

Recommendations for Further Research

To investigate this compound’s chemistry, consider these strategies:

Specialized Databases

DatabaseFocus AreaAccess Method
SciFinderChemical reactions/patentsInstitutional subscription
ReaxysSynthetic pathwaysPaid platform
PubMed CentralBiomedical applicationsOpen access

Key Search Terms

  • Chemical nomenclature : “this compound synthesis”
  • Functional groups : Luminol derivatives + melanin conjugation
  • Reaction types : Chemiluminescence, oxidative coupling

Hypothetical Reaction Pathways (Based on Analogous Compounds)

While direct data is absent, analogous melanin and luminol chemistry suggests potential reactivity:

Reaction TypeExpected BehaviorAnalytical Methods
Oxidation Light emission via radical intermediatesChemiluminescence spectrometry
Polymerization Crosslinking under UV/oxidative stressFTIR, NMR
Acid-Base Protonation of amine/quinone groupspH titration, UV-Vis

Critical Gaps Identified

  • No kinetic data, activation energies, or catalytic studies.
  • Missing spectroscopic evidence (e.g., IR/Raman bands for functional groups).
  • No thermodynamic profiles (ΔH, ΔG) for decomposition/synthesis.

Properties

CAS No.

126815-81-4

Molecular Formula

C17H19N5O5

Molecular Weight

373.36

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;5-amino-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C9H12N2O3.C8H7N3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3,7,12H,4,10-11H2,(H,13,14);1-3H,9H2,(H,10,12)(H,11,13)/t7-;/m0./s1

InChI Key

RJGOMFVTRMUHDP-FJXQXJEOSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.C1=CC(=C(C=C1CC(C(=O)O)N)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diazoluminolmelanin;  DALM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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